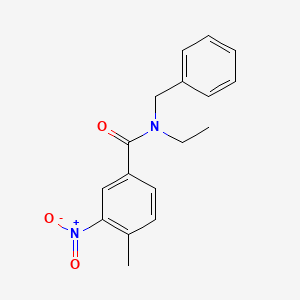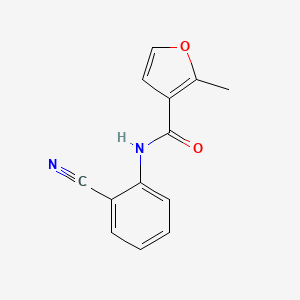
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPTA belongs to the class of compounds known as α2-adrenergic receptor agonists and has been studied for its effects on the central nervous system.
Wirkmechanismus
MPTA acts as an agonist for α2-adrenergic receptors in the brain and spinal cord. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in a sedative and anxiolytic effect. MPTA has also been shown to modulate the activity of the opioid system, which may contribute to its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
Studies have shown that MPTA can decrease heart rate and blood pressure in animal models, indicating a potential role in the treatment of hypertension. MPTA has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, MPTA has been shown to modulate the release of hormones such as cortisol, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTA in lab experiments is its high potency and selectivity for α2-adrenergic receptors, which allows for precise manipulation of the receptor system. However, MPTA has a relatively short half-life and may require frequent dosing in experiments. Additionally, MPTA has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
Future research on MPTA may focus on its potential use in the treatment of neurological disorders such as anxiety, depression, and pain. Additionally, further studies may investigate the role of MPTA in modulating the opioid system and its potential use in the treatment of opioid addiction. Studies may also investigate the safety and efficacy of MPTA in clinical settings and its potential use in combination with other therapeutic agents.
Synthesemethoden
MPTA can be synthesized using a multi-step process involving the reaction of 2,3,4-trifluoroacetophenone with 1-methyl-2-pyridin-2-ylethylamine. The resulting intermediate is then reacted with N-methylchloroacetamide to yield MPTA.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and pain. It has been shown to have anxiolytic and sedative effects in animal models, as well as analgesic properties. MPTA has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylpropan-2-yl)-2-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O/c1-11(9-13-5-3-4-8-21-13)22(2)15(23)10-12-6-7-14(18)17(20)16(12)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFVSNHPLKDKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)CC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)-2-(2,3,4-trifluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)


![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)

![N,2-dimethyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5297234.png)
![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)